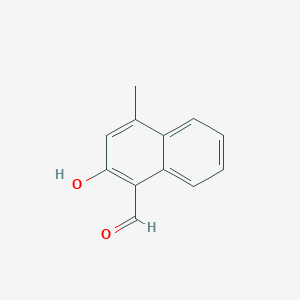
2-Hydroxy-4-methyl-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methyl-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a hydroxyl group at the second position and a methyl group at the fourth position on the naphthalene ring, along with an aldehyde group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-1-naphthaldehyde typically involves the condensation of 2-hydroxy-1-naphthaldehyde with a methylating agent. One common method is the reaction of 2-hydroxy-1-naphthaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or distillation to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Methyl iodide in the presence of a base like potassium carbonate in acetone.
Major Products Formed
Oxidation: 2-Hydroxy-4-methyl-1-naphthoic acid.
Reduction: 2-Hydroxy-4-methyl-1-naphthylmethanol.
Substitution: 2-Methoxy-4-methyl-1-naphthaldehyde.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methyl-1-naphthaldehyde has several applications in scientific research:
Biology: The compound is used in the development of fluorescent probes for the detection of metal ions such as copper and nickel.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methyl-1-naphthaldehyde in various applications involves its ability to form stable complexes with metal ions and participate in redox reactions. The hydroxyl and aldehyde groups play crucial roles in these interactions. For example, in the formation of Schiff bases, the aldehyde group reacts with primary amines to form imines, which can further interact with metal ions to form coordination complexes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Lacks the methyl group at the fourth position, making it less hydrophobic and slightly different in reactivity.
4-Hydroxy-1-naphthaldehyde: Has a hydroxyl group at the fourth position instead of the second, affecting its electronic properties and reactivity.
2-Methoxy-1-naphthaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its solubility and reactivity
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C12H10O2 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-hydroxy-4-methylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-8-6-12(14)11(7-13)10-5-3-2-4-9(8)10/h2-7,14H,1H3 |
Clave InChI |
RHQRUYKDAMPOIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=CC=CC=C12)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


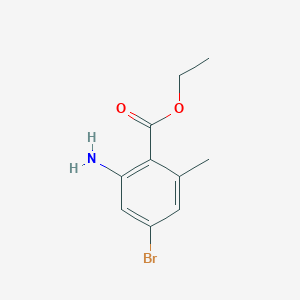

![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/no-structure.png)

![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)

![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
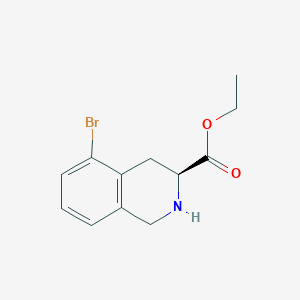
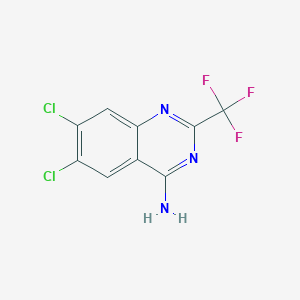
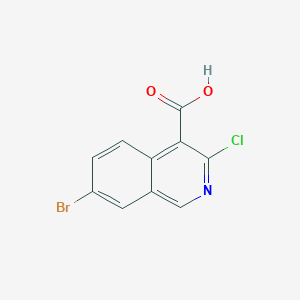
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
